REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8]2[S:9][C:10]3[CH2:11][N:12](C(OC(C)(C)C)=O)[CH2:13][CH2:14][C:15]=3[N:16]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O>ClCCl>[N:1]1([CH2:7][C:8]2[S:9][C:10]3[CH2:11][NH:12][CH2:13][CH2:14][C:15]=3[N:16]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
tert-butyl 2-(piperidin-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
|
Quantity
|
0.534 mmol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC=1SC=2CN(CCC2N1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under reduced pressure and residue
|
Type
|
CUSTOM
|
Details
|
was azeotroped twice with dichloromethane
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CC=1SC=2CNCCC2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |